molecular formula C5H10N4O B13283915 5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazol-3-amine

5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B13283915
M. Wt: 142.16 g/mol
InChI Key: YZYSWRLHVKMXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring substituted with methoxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-methyl-1H-1,2,4-triazol-3-amine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazol-3-amine: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    5-(Hydroxymethyl)-1-methyl-1H-1,2,4-triazol-3-amine: Contains a hydroxymethyl group instead of methoxymethyl, which can influence its reactivity and applications.

    5-(Methoxymethyl)-1H-1,2,4-triazol-3-amine: Lacks the methyl group on the triazole ring, affecting its chemical properties.

Uniqueness

5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both methoxymethyl and methyl groups on the triazole ring

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

5-(methoxymethyl)-1-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H10N4O/c1-9-4(3-10-2)7-5(6)8-9/h3H2,1-2H3,(H2,6,8)

InChI Key

YZYSWRLHVKMXBW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)N)COC

Origin of Product

United States

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